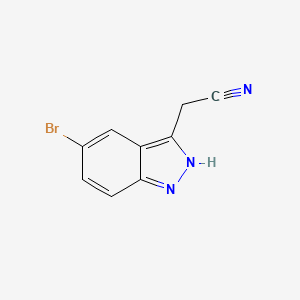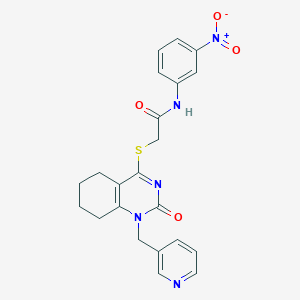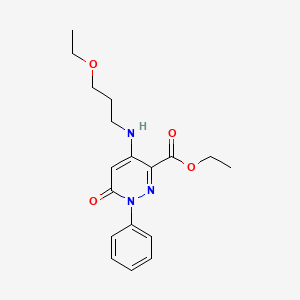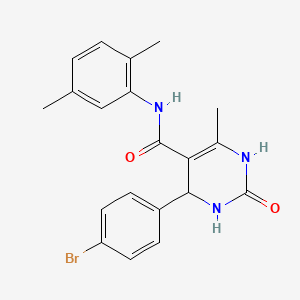
2-(5-Bromo-1H-indazol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Bromo-1H-indazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-1H-indazol-3-yl)acetonitrile” includes an indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom attached to the 5th carbon of the indazole ring .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Polymerization
The application of related indazole compounds in catalysis is highlighted in the study by Hurtado et al. (2010), where a ligand synthesized from 1H-indazole was used in palladium(II) complexes. These complexes demonstrated potential as catalysts in ethylene polymerization and C–C coupling reactions, suggesting a possible area of interest for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in similar catalytic processes (Hurtado et al., 2010).
2. Synthesis of New Compounds
Indazole derivatives are integral in synthesizing various heterocyclic compounds. For example, Reisner et al. (2005) discussed the ruthenium(II)-mediated coupling reaction of acetonitrile with 1H-indazole, leading to the formation of new complexes with potential applications in drug development and materials science (Reisner et al., 2005).
3. Fluorescent Derivatives for Antibacterial Applications
Indazole compounds have been used to synthesize new fluorescent pyrazolo[4,3-a]acridine derivatives with strong antibacterial activities, as demonstrated by Daghigh et al. (2014). This suggests that 2-(5-Bromo-1H-indazol-3-yl)acetonitrile could be explored for creating new antibacterial agents with potential diagnostic or therapeutic applications (Daghigh et al., 2014).
4. Antifungal Agent Development
Park et al. (2007) explored the use of indazole-linked triazoles as potential antifungal agents, with one compound showing significant activity against various fungal species. This research suggests a role for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in the development of new antifungal medications (Park et al., 2007).
Eigenschaften
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYPKMKTJJQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1H-indazol-3-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)

![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)


![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)



![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)
